5-chloro-N-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]thiophene-2-carboxamide -

5-chloro-N-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]thiophene-2-carboxamide

Catalog Number: EVT-6091988
CAS Number:
Molecular Formula: C16H14ClN3O4S2
Molecular Weight: 411.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2'-amino-N-(3,4-dimethyl-5-isoxazolyl)-4'-(2-methylpropyl)[1, 1'-biphenyl]-2-sulfonamide (BMS-187308)

Compound Description: 2'-amino-N-(3,4-dimethyl-5-isoxazolyl)-4'-(2-methylpropyl)[1, 1'-biphenyl]-2-sulfonamide, also known as BMS-187308, is a potent and selective endothelin-A (ETA) receptor antagonist. [] This compound exhibits good oral activity in inhibiting the pressor effect caused by endothelin-1 infusion in rats. [] Additionally, it has shown efficacy in attenuating pressor responses due to exogenous endothelin-1 administration in conscious monkeys, demonstrating its in vivo activity in nonhuman primates. []

Relevance: BMS-187308 shares a core biphenylsulfonamide structure with 5-chloro-N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)-2-thiophenecarboxamide. Both compounds feature a central benzene ring connected to a sulfonamide group, which in turn is linked to a 3,4-dimethyl-5-isoxazolyl moiety. The key difference lies in the second aromatic ring: BMS-187308 possesses a biphenyl system with a 2-methylpropyl substituent, while 5-chloro-N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)-2-thiophenecarboxamide incorporates a 5-chloro-2-thiophenecarboxamide group. This structural similarity suggests potential for shared or related biological activity, particularly in the context of endothelin receptor antagonism. []

N-(3,4-dimethyl-5-isoxazolyl)-4'-(2-oxazolyl)[1,1'-biphenyl]-2-sulfonamide (BMS-193884)

Compound Description: N-(3,4-dimethyl-5-isoxazolyl)-4'-(2-oxazolyl)[1,1'-biphenyl]-2-sulfonamide, known as BMS-193884, serves as a clinical development candidate for its selective ET(A) receptor antagonist properties. [] This compound emerged from structure-activity relationship studies focused on improving binding affinity and selectivity for the ET(A) receptor. []

Relevance: Similar to BMS-187308, BMS-193884 shares the biphenylsulfonamide core structure with 5-chloro-N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)-2-thiophenecarboxamide, both linked to the 3,4-dimethyl-5-isoxazolyl group via a sulfonamide. [] The distinguishing feature lies in the second aromatic ring, where BMS-193884 presents a biphenyl system with a 2-oxazolyl substituent, contrasting with the 5-chloro-2-thiophenecarboxamide group in 5-chloro-N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)-2-thiophenecarboxamide. The common biphenylsulfonamide core and 3,4-dimethyl-5-isoxazolyl group suggest a potential for shared or related pharmacological activities, particularly in relation to endothelin receptor antagonism. []

N-[[2'-[[(4,5-dimethyl-3-isoxazolyl)amino]sulfonyl]-4-(2-oxazolyl)[1,1'-biphenyl]-2-yl]methyl]-N,3,3-trimethylbutanamide (BMS-207940)

Compound Description: N-[[2'-[[(4,5-dimethyl-3-isoxazolyl)amino]sulfonyl]-4-(2-oxazolyl)[1,1'-biphenyl]-2-yl]methyl]-N,3,3-trimethylbutanamide, identified as BMS-207940, is an extremely potent and selective ET(A) receptor antagonist. [] Its high potency (ET(A) Ki = 10 pM) and selectivity (80,000-fold for ET(A) vs ET(B)) make it a significant advancement in the development of endothelin antagonists. [] BMS-207940 also exhibits remarkable oral activity, with 100% bioavailability in rats, and demonstrates enhanced duration of action compared to its predecessor, BMS-193884. []

Relevance: BMS-207940, while sharing the biphenylsulfonamide core and a 2-oxazolyl substituent on the biphenyl system with BMS-193884, features a crucial difference in the isoxazolyl moiety. [] It incorporates a 4,5-dimethyl-3-isoxazolyl group connected to the sulfonamide, as opposed to the 3,4-dimethyl-5-isoxazolyl group present in 5-chloro-N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)-2-thiophenecarboxamide. This variation in the isoxazolyl substitution pattern highlights a specific structure-activity relationship within this series of endothelin antagonists. []

4-Amino-N-(3,4-dimethyl-5-isoxazolyl)benzenesulfonamide

Compound Description: 4-Amino-N-(3,4-dimethyl-5-isoxazolyl)benzenesulfonamide represents a simplified structure that serves as a key starting point in the development of the biphenylsulfonamide series of endothelin antagonists. [] This compound lacks the second aromatic ring present in the more potent and selective biphenylsulfonamide derivatives. []

Relevance: 4-Amino-N-(3,4-dimethyl-5-isoxazolyl)benzenesulfonamide is a fundamental structural component of 5-chloro-N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)-2-thiophenecarboxamide. [] Both compounds share the 4-aminobenzenesulfonamide moiety linked to the 3,4-dimethyl-5-isoxazolyl group. The presence of this common substructure suggests a potential for overlapping pharmacological activities, albeit with potential variations in potency and selectivity due to the absence of the second aromatic ring in 4-amino-N-(3,4-dimethyl-5-isoxazolyl)benzenesulfonamide. []

2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-N-((3-amino-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)-4-(4-((4ʹ-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1ʹ-biphenyl]-2-yl)methyl)piperazin-1-yl)benzamide (M30)

Compound Description: This compound, designated as M30, is a nitro reduction metabolite of venetoclax, a B-cell lymphoma-2 (Bcl-2) protein inhibitor. [] M30 is formed by the reduction of the nitro group in venetoclax, primarily by gut bacteria. [] Although its specific pharmacological activity is not explicitly mentioned, it represents a significant metabolic pathway for venetoclax in humans and constitutes a considerable portion of the drug-related material found in feces. []

Relevance: While M30 doesn't share the core structure of 5-chloro-N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)-2-thiophenecarboxamide, both are classified as sulfonamides. [] They both feature a sulfonamide group linked to an aromatic ring, which is further substituted with various other functional groups. This common sulfonamide class suggests potential for similar chemical reactivity and possible involvement in similar biological pathways, although their specific pharmacological targets and activities may differ significantly. []

4-[(10aR,11aS)-7-(4-chlorophenyl)-9,9-dimethyl-1,3,4,6,8,10,10a,11a-octahydropyrazino[2,1-b][1,3]benzoxazin-2-yl]-N-[3-nitro-4-(tetrahydropyran-4-ylmethylamino)phenyl]sulfonyl-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzamide (M27)

Compound Description: M27 is another significant metabolite of venetoclax, formed by oxidation at the 6 position of the cyclohexenyl ring followed by cyclization at the α-carbon of the piperazine ring. [] This metabolite is primarily generated by the cytochrome P450 isoform 3A4 (CYP3A4). [] Although its specific pharmacological activity isn't directly addressed, it represents a major metabolic pathway for venetoclax in humans and is considered a disproportionate human metabolite compared to other preclinical species. []

(5S)-5-(Aminomethyl)-3-[4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)phenyl]-1,3-oxazolidin-2-one derivatives

Compound Description: These are a series of oxazolidinone derivatives containing a thienopyridine ring system. [] These compounds were synthesized and evaluated for their antimicrobial activity against various Gram-positive bacteria, including Staphylococcus aureus, Streptococcus pyogenes, Bacillus subtilis, Bacillus pumilus, and Enterococcus faecalis. [] Several derivatives showed promising antibacterial activity, with some demonstrating comparable activity to reference drug substances. []

Relevance: The (5S)-5-(Aminomethyl)-3-[4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)phenyl]-1,3-oxazolidin-2-one derivatives are grouped into the same chemical class of sulfonamides as 5-chloro-N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)-2-thiophenecarboxamide due to the presence of the sulfonyl group (-SO2-) within their structures. [] This shared chemical class suggests a potential for similar chemical reactivity and possible interaction with similar biological pathways. Although the (5S)-5-(aminomethyl)-3-[4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)phenyl]-1,3-oxazolidin-2-one derivatives primarily target Gram-positive bacteria, their structural similarity to 5-chloro-N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)-2-thiophenecarboxamide raises the possibility of exploring their broader antimicrobial spectrum, including potential activity against other bacterial or even fungal pathogens. []

Properties

Product Name

5-chloro-N-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]thiophene-2-carboxamide

IUPAC Name

5-chloro-N-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]thiophene-2-carboxamide

Molecular Formula

C16H14ClN3O4S2

Molecular Weight

411.9 g/mol

InChI

InChI=1S/C16H14ClN3O4S2/c1-9-10(2)19-24-16(9)20-26(22,23)12-5-3-11(4-6-12)18-15(21)13-7-8-14(17)25-13/h3-8,20H,1-2H3,(H,18,21)

InChI Key

QASAXBGKOJYBSN-UHFFFAOYSA-N

SMILES

CC1=C(ON=C1C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(S3)Cl

Canonical SMILES

CC1=C(ON=C1C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(S3)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.